2-Ethoxyphenyl chloroformate

Description

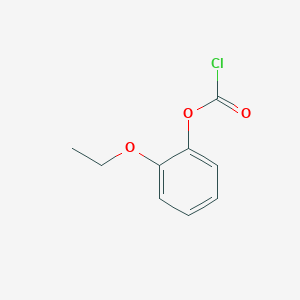

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO3 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

(2-ethoxyphenyl) carbonochloridate |

InChI |

InChI=1S/C9H9ClO3/c1-2-12-7-5-3-4-6-8(7)13-9(10)11/h3-6H,2H2,1H3 |

InChI Key |

USCBMXSSTSVMRI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1OC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for 2 Ethoxyphenyl Chloroformate

Conventional Synthetic Pathways to Aryl Chloroformates

The synthesis of aryl chloroformates, including 2-Ethoxyphenyl chloroformate, has historically relied on well-established methods centered around the use of phosgene (B1210022) and its derivatives. These pathways are valued for their efficiency and high yields, though they necessitate handling of hazardous materials.

Phosgenation Strategies

The most direct and widely utilized method for synthesizing this compound is through the reaction of 2-ethoxyphenol (B1204887) with phosgene (COCl₂). smolecule.com This process, known as phosgenation, is a cornerstone in the industrial production of chloroformates. wikipedia.org The general reaction involves the introduction of a chlorocarbonyl group to the phenolic hydroxyl group.

The reaction can be performed by directly reacting 2-ethoxyphenol with phosgene in a suitable inert solvent, such as dichloromethane (B109758). smolecule.com However, phenols are generally less reactive than aliphatic alcohols. google.com To achieve satisfactory reaction rates and yields, particularly with less reactive phenols, the reaction is often conducted at elevated temperatures (above 75°C) or, more commonly, by first converting the phenol (B47542) into its more nucleophilic alkali metal salt. google.comjustia.com

A typical laboratory or industrial protocol involves the preparation of sodium 2-ethoxyphenolate, which is then reacted with phosgene. smolecule.com For instance, sodium 2-ethoxyphenolate, suspended as a slurry in a nonpolar solvent like toluene, is added to a solution of phosgene at controlled low temperatures (e.g., -10°C). smolecule.comgoogle.com This method offers high product purity (92-96%) after vacuum distillation. smolecule.com The use of a nonpolar solvent is advantageous as it minimizes side reactions, such as hydrolysis of the chloroformate product, and facilitates the precipitation of the sodium chloride byproduct. smolecule.com It is often crucial to add the phenolate (B1203915) to the phosgene solution, as reversing the order of addition has been shown to dramatically decrease the yield. google.com

Table 1: Representative Phosgenation Reaction for Aryl Chloroformates

| Reactant 1 | Reactant 2 | Solvent | Key Conditions | Product | Yield/Purity | Reference |

|---|---|---|---|---|---|---|

| Sodium 2-ethoxyphenolate | Phosgene | Toluene | -10°C, Anhydrous | This compound | 92-96% purity | smolecule.com |

| Phenol | Phosgene | Toluene | 50-60°C, with catalyst | Phenyl chloroformate | Not specified | google.com |

Phosgene-Alternative Reagent Utilization in Chloroformate Synthesis

The extreme toxicity and hazardous nature of gaseous phosgene have driven the development and adoption of safer chemical equivalents. wikipedia.orgsigmaaldrich.com The most common substitutes are diphosgene (trichloromethyl chloroformate), a liquid, and triphosgene (B27547) (bis(trichloromethyl) carbonate), a stable crystalline solid. wikipedia.orgnih.gov These reagents serve as convenient "in situ" sources of phosgene, mitigating the risks associated with storing and handling the gas. nih.gov

Triphosgene, in particular, has become a widely used laboratory and industrial reagent for chloroformate synthesis. nih.gov A process has been developed for preparing various alkyl and aryl chloroformates from the corresponding alcohol or phenol using triphosgene in the presence of a base and a catalyst. google.comjustia.com For example, a phenol can be reacted with triphosgene in toluene, using sodium carbonate as a base and a catalytic amount of dimethylformamide (DMF). google.com While these substitutes offer significant safety advantages, they are generally less reactive than phosgene itself, which may necessitate slightly more forcing reaction conditions. sigmaaldrich.com

Table 2: Comparison of Phosgene and its Alternatives

| Reagent | Chemical Formula | Physical State | Key Advantage | Key Disadvantage | Reference |

|---|---|---|---|---|---|

| Phosgene | COCl₂ | Gas | High reactivity, allowing mild conditions | Extremely toxic and hazardous | wikipedia.orgsigmaaldrich.com |

| Diphosgene | ClCOOCCl₃ | Liquid | Safer to handle than phosgene | Less reactive than phosgene | sigmaaldrich.com |

Advanced and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable synthetic routes for chloroformates. These efforts aim to reduce environmental impact by using benign solvents, employing catalytic systems, and maximizing atom economy.

Exploration of Environmentally Benign Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a chemical process. rsc.org Traditional syntheses of chloroformates often use chlorinated hydrocarbons or aromatic solvents. smolecule.com Green chemistry encourages the replacement of these volatile organic compounds (VOCs) with less hazardous alternatives.

Catalytic Synthesis Protocols for Enhanced Efficiency and Selectivity

The use of catalysts is a cornerstone of green chemistry, as it can increase reaction efficiency, reduce energy consumption, and enable more selective transformations. Patents exist for the catalytic synthesis of aryl chloroformates, indicating commercial interest in such processes. google.com In triphosgene-based syntheses, Lewis basic compounds like dimethylformamide (DMF) or dimethylamino pyridine (B92270) are used in catalytic amounts to facilitate the reaction. google.comrbattalcollege.org

More advanced catalytic systems are also being explored. Nickel-catalyzed reactions, for example, have been developed for multi-component couplings involving chloroformates, showcasing the potential for transition metals in activating these molecules under mild conditions. nih.gov Furthermore, Lewis base catalysis with simple formamides has been shown to be effective for various nucleophilic substitutions, including those that could be adapted for chloroformate synthesis, using inexpensive and weakly electrophilic reagents that produce less corrosive byproducts than traditional methods. peterhuylab.de

Atom Economy and Waste Minimization in Preparative Procedures

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. skpharmteco.com The conventional phosgenation of 2-ethoxyphenol (ArOH + COCl₂ → ArOCOCl + HCl) produces hydrogen chloride (HCl) as a byproduct, which lowers the atom economy. libretexts.org In practice, a base is used to neutralize the HCl, generating a salt waste that requires disposal.

Green chemistry seeks to design synthetic routes with high atom economy. rsc.org This can be achieved by developing catalytic cycles where intermediates are regenerated, or by using alternative reaction pathways that avoid the formation of stoichiometric byproducts. For example, the development of non-phosgene routes to carbamates, key derivatives of chloroformates, from urea (B33335) and dimethyl carbonate is a step in this direction. ionike.com While not a direct synthesis of the chloroformate, it illustrates the principle of designing a greener pathway by avoiding hazardous reagents and improving atom economy. Waste is also minimized by using recyclable catalysts and environmentally benign solvents that reduce the burden of waste treatment. rsc.orgrbattalcollege.org

Reactivity and Mechanistic Investigations of 2 Ethoxyphenyl Chloroformate

Nucleophilic Acyl Substitution Reactions of 2-Ethoxyphenyl Chloroformate

As a derivative of carboxylic acid, this compound readily undergoes nucleophilic acyl substitution. libretexts.org The reaction proceeds through a tetrahedral intermediate, where the chloride ion serves as an effective leaving group. masterorganicchemistry.comlibretexts.org The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, followed by the elimination of the chloride ion to yield the substituted product. libretexts.orgmasterorganicchemistry.com

This compound reacts with primary and secondary amines to form the corresponding N-substituted carbamates. This reaction is a standard method for the synthesis of carbamates, which are important functional groups in pharmaceuticals and agrochemicals. smolecule.com The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the chloroformate's carbonyl carbon. smolecule.com A subsequent elimination of a proton and the chloride ion, often facilitated by a non-nucleophilic base, yields the stable carbamate (B1207046) product. google.com The general scheme for this reaction is a reliable method for producing various phenyl carbamates. google.com

In the presence of a base, this compound reacts with alcohols and phenols to produce mixed carbonate esters. smolecule.com This reaction follows the nucleophilic acyl substitution pathway, where the alcohol's oxygen atom acts as the nucleophile. thieme-connect.de The process is analogous to the formation of carbamates and is a common strategy for synthesizing unsymmetrical carbonates. thieme-connect.deorganic-chemistry.org The reaction of a chloroformate with an alcohol or phenol (B47542), typically in the presence of a base like pyridine (B92270) or a tertiary amine to neutralize the liberated HCl, is a fundamental method for creating the carbonate linkage. thieme-connect.degoogle.com

The reaction of this compound with the carboxylate salt of a carboxylic acid yields a mixed carboxylic-carbonic anhydride (B1165640). These mixed anhydrides are highly activated intermediates, particularly useful in peptide synthesis for forming amide bonds. smolecule.comresearchgate.net The use of chloroformates like this compound to activate amino acids for peptide coupling is a well-established technique. highfine.com

Research has shown that this compound offers advantages over simpler alkyl chloroformates, such as ethyl or isobutyl chloroformate, in this application. smolecule.comresearchgate.net The aromatic nature of the 2-ethoxyphenyl group contributes to the formation of a more stable mixed anhydride intermediate. smolecule.com This increased stability can lead to improved reaction control, higher coupling yields, and reduced formation of undesirable side products like urethanes, which can arise from the nucleophilic attack at the wrong carbonyl group. smolecule.com The steric and electronic properties of the 2-ethoxyphenyl group help direct the incoming nucleophile (the amino group of the second amino acid) to the correct carbonyl center of the activated amino acid. smolecule.com

Table 1: Comparative Efficacy of Chloroformates in Mixed Anhydride-Mediated Peptide Synthesis

| Parameter | This compound | Ethyl Chloroformate |

| Coupling Yield | 85-92% | 70-85% |

| Racemization Rate | <3% | 5-15% |

| Urethane Byproduct | 2-5% | 8-18% |

| Reaction Time | 30-45 minutes | 60-120 minutes |

This table presents compiled data reflecting the superior performance of this compound in key aspects of peptide synthesis compared to a standard aliphatic chloroformate. Data sourced from comparative studies on amide bond formation. smolecule.com

Solvolytic Reaction Mechanisms and Kinetics of Aryl Chloroformates

The solvolysis of chloroformate esters, including aryl chloroformates like this compound, has been extensively studied to understand their reaction mechanisms. semanticscholar.org These reactions are typically analyzed using the extended (two-term) Grunwald-Winstein equation, which correlates the specific rate of solvolysis (k) with the solvent nucleophilicity (NT) and solvent ionizing power (YCl). mdpi.comnih.gov

The equation is: log(k/kₒ) = lNT + mYCl

Here, l represents the sensitivity of the solvolysis rate to changes in solvent nucleophilicity, and m represents the sensitivity to changes in solvent ionizing power. The values of l and m, and particularly their ratio (l/m), provide significant insight into the nature of the transition state and the dominant reaction mechanism. beilstein-journals.org

For most aryl chloroformates, including phenyl chloroformate and its substituted derivatives, the solvolysis in a wide range of solvents proceeds via a bimolecular addition-elimination mechanism (also denoted as AN+DN). mdpi.comnih.govnih.gov This pathway involves the rate-determining addition of a solvent molecule (the nucleophile) to the carbonyl carbon, forming a tetrahedral intermediate. nih.govpsu.edu This intermediate then rapidly eliminates the chloride ion and a proton to yield the final products. beilstein-journals.org

This mechanism is characterized by a high sensitivity to solvent nucleophilicity (l) and a moderate sensitivity to solvent ionizing power (m). psu.edu For phenyl chloroformate, a benchmark for this class of compounds, the l value is approximately 1.66 and the m value is about 0.56, resulting in an l/m ratio of around 3.0. beilstein-journals.orgnih.gov An l/m ratio greater than 2.0 is generally considered indicative of a dominant addition-elimination pathway with a rate-determining addition step. beilstein-journals.org Studies on 2-methoxyphenyl chloroformate, a close structural analog of this compound, show an l/m ratio of 2.36, confirming that this mechanism is dominant across 17 different solvents. nih.govmdpi.com The slightly lower ratio compared to phenyl chloroformate is attributed to the competing inductive and mesomeric effects of the ortho-methoxy group. mdpi.com

While the addition-elimination pathway is common, a competing unimolecular ionization mechanism (SN1 type) can become significant under certain conditions. semanticscholar.orgmdpi.com This pathway involves the initial, rate-determining heterolysis of the carbon-chlorine bond to form an acylium ion intermediate, which is then rapidly attacked by the solvent. beilstein-journals.org The ionization mechanism is favored in solvents with high ionizing power and low nucleophilicity, such as the fluoroalcohols 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). mdpi.compsu.edu

This pathway is characterized by a high sensitivity to solvent ionizing power (m) and a low sensitivity to solvent nucleophilicity (l), resulting in a low l/m ratio (typically < 1.0). beilstein-journals.org While this mechanism is less common for aryl chloroformates compared to certain alkyl chloroformates, it can be observed as a superimposed pathway in highly ionizing solvent systems. mdpi.commdpi.com For aryl chloroformates, the stability of the potential acylium ion intermediate plays a crucial role. The delocalization of charge into the aromatic ring generally disfavors the formation of a discrete acylium ion compared to the addition-elimination pathway. However, for some substrates, evidence of dual reaction channels (concurrent addition-elimination and ionization) has been observed, particularly in extremely ionizing solvents like 90% or 97% HFIP. mdpi.comnih.gov

Table 2: Grunwald-Winstein Parameters for Solvolysis of Selected Aryl Chloroformates at 25.0 °C

| Chloroformate | l (Sensitivity to NT) | m (Sensitivity to YCl) | l/m Ratio | Predominant Mechanism | Reference(s) |

| Phenyl Chloroformate | 1.66 ± 0.10 | 0.56 ± 0.06 | ~2.96 | Addition-Elimination | nih.govpsu.edu |

| 2-Methoxyphenyl Chloroformate | 1.44 ± 0.16 | 0.61 ± 0.10 | ~2.36 | Addition-Elimination | nih.govmdpi.com |

| p-Methoxyphenyl Chloroformate | 1.46 | 0.53 | ~2.75 | Addition-Elimination | mdpi.com |

| p-Nitrophenyl Chloroformate | 1.57 | 0.69 | ~2.28 | Addition-Elimination | nih.gov |

This table summarizes the kinetic parameters derived from the extended Grunwald-Winstein equation for several aryl chloroformates. The high l/m ratios strongly support a dominant addition-elimination mechanism across a wide range of solvents.

Application of Linear Free Energy Relationships (LFERs) and Grunwald-Winstein Equations

Detailed investigations applying Linear Free Energy Relationships (LFERs) and the Grunwald-Winstein equations specifically to the solvolysis of this compound have not been prominently reported in peer-reviewed literature. Such studies are crucial for quantitatively understanding the influence of solvent nucleophilicity and ionizing power on the reaction mechanism.

For analogous compounds, such as other substituted phenyl chloroformates, the extended Grunwald-Winstein equation is frequently employed:

log(k/k₀) = lNT + mYCl

Where:

k is the rate constant in a specific solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the substrate to the solvent's nucleophilicity (NT).

m is the sensitivity of the substrate to the solvent's ionizing power (YCl).

For many aryl chloroformates, solvolysis is proposed to proceed via a bimolecular addition-elimination mechanism. mdpi.compsu.edu In this pathway, the solvent acts as a nucleophile, attacking the carbonyl carbon. The sensitivity parameters, l and m, derived from studies on related compounds, typically show a high sensitivity to solvent nucleophilicity (l > 1.0) and a moderate sensitivity to solvent ionizing power (m ≈ 0.5), supporting this bimolecular mechanism. mdpi.com The ethoxy group at the ortho position in this compound, being an electron-donating group, is expected to influence the electronic properties of the aromatic ring and, consequently, the reactivity of the chloroformate moiety. However, without specific experimental data, a quantitative analysis via the Grunwald-Winstein equation for this particular compound remains speculative.

Table 1: General Reactivity of Aryl Chloroformates in Nucleophilic Substitution

| Reaction Type | Nucleophile | Product Type | General Observations |

| Hydrolysis | Water | Phenol, Carbon Dioxide, HCl | A common decomposition pathway in the presence of moisture. smolecule.com |

| Alcoholysis | Alcohol | Carbonate Ester | Forms a new carbonate ester with the corresponding alcohol. |

| Aminolysis | Amine | Carbamate | A key reaction for the synthesis of carbamates. |

Intramolecular Rearrangements and Decomposition Pathways

The stability of chloroformates is a critical aspect of their chemistry, with decomposition often competing with desired substitution reactions. The structure of the organic moiety (R in ROCOCl) significantly influences the decomposition pathways and thermal stability.

Mechanistic Understanding of Thermal and Solvent-Induced Degradation

The primary pathway for the degradation of chloroformates is hydrolysis, which occurs in the presence of water or moist air, yielding the corresponding phenol (2-ethoxyphenol), carbon dioxide, and hydrochloric acid. smolecule.comnih.gov The rate of hydrolysis for aryl chloroformates is generally slower than for lower alkyl chloroformates. nih.gov

Thermal decomposition is another significant degradation route. Alkyl chloroformate esters are known to decompose upon heating to yield an alkyl chloride and carbon dioxide. wikipedia.org This reaction is believed to proceed through an internal nucleophilic substitution (SNi) mechanism. wikipedia.org For aryl chloroformates like this compound, the stability is generally higher than that of primary and secondary alkyl chloroformates. nih.gov However, at elevated temperatures, decomposition can still occur.

Solvent polarity and nucleophilicity can influence the rate and mechanism of degradation. In highly ionizing and non-nucleophilic solvents, an ionization pathway might be favored, potentially leading to the formation of an acylium ion intermediate, although for most aryl chloroformates, the bimolecular addition-elimination pathway is more common. psu.edu

Analysis of Reaction Intermediates in Decomposition Processes

Detailed studies identifying and analyzing reaction intermediates specifically in the decomposition of this compound are scarce. However, based on the general mechanisms for chloroformate reactions, several key intermediates can be proposed.

In the common addition-elimination pathway for substitution reactions (including hydrolysis), a tetrahedral intermediate is formed when a nucleophile attacks the carbonyl carbon. This intermediate is typically short-lived and collapses by expelling the chloride ion.

Table 2: Plausible Intermediates in the Reactions of this compound

| Reaction Pathway | Proposed Intermediate | Description |

| Addition-Elimination | Tetrahedral Intermediate | Formed by the nucleophilic attack of a solvent or reagent on the carbonyl carbon. |

| Thermal Decomposition (SNi) | Cyclic Transition State | A concerted mechanism involving a four-membered ring-like transition state leading to 2-ethoxychlorobenzene and CO₂. |

| Ionization Pathway | Acylium Ion | Potentially formed in highly ionizing, non-nucleophilic media, though less common for aryl chloroformates. |

The formation of an oxazolone (B7731731) intermediate has been noted as a cause of racemization in peptide coupling reactions involving some chloroformates. psu.edu The electronic properties of the 2-ethoxyphenyl system are suggested to stabilize the acyl component of mixed anhydride intermediates, which can help in preventing the formation of such racemization-prone intermediates. psu.edu

Applications of 2 Ethoxyphenyl Chloroformate in Advanced Organic Synthesis

Strategic Utility as a Derivatization Reagent in Analytical Chemistry

Chloroformate reagents are widely recognized for their efficacy in derivatizing polar compounds, enhancing their volatility and thermal stability for analysis by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). nih.govwikipedia.org This process is crucial for the analysis of a wide array of metabolites, including amino acids, amines, carboxylic acids, and phenols, which are otherwise not directly amenable to GC analysis due to their low volatility. nih.gov

Transformation of Polar Compounds for Chromatographic Analysis

The derivatization of polar functional groups such as hydroxyl, amino, and carboxyl groups with 2-Ethoxyphenyl chloroformate would introduce the 2-ethoxyphenoxycarbonyl moiety. This transformation effectively masks the polar nature of these functional groups, thereby increasing the volatility of the analyte and improving its chromatographic behavior. The general reaction involves the nucleophilic attack of the polar functional group on the carbonyl carbon of the chloroformate, leading to the elimination of hydrogen chloride and the formation of a less polar derivative. wikipedia.org This in-situ derivatization can often be performed directly in aqueous samples, streamlining sample preparation. mdpi.com

Hypothetical Derivatization Reactions with this compound

| Analyte Functional Group | Product of Derivatization |

| Alcohol (R-OH) | R-O-CO-O-C₆H₄-OEt |

| Amine (R-NH₂) | R-NH-CO-O-C₆H₄-OEt |

| Carboxylic Acid (R-COOH) | R-COO-CO-O-C₆H₄-OEt |

Application in Sample Preparation for Spectrometric Techniques

In the context of mass spectrometry, derivatization with reagents like this compound can lead to the formation of derivatives with characteristic fragmentation patterns, aiding in structural elucidation. The 2-ethoxyphenyl group would introduce a stable aromatic moiety, which can influence the fragmentation of the parent ion in a predictable manner, facilitating the identification and quantification of the original analyte. For instance, ethyl chloroformate derivatization has been successfully employed for the GC-MS analysis of a variety of metabolites in complex biological matrices such as serum and urine. nih.gov

Role in Protecting Group Chemistry for Diverse Substrates

Protecting groups are fundamental in multi-step organic synthesis to temporarily mask a reactive functional group, allowing for chemical transformations to be carried out selectively at other positions of a molecule. organic-chemistry.orgwikipedia.org Chloroformates are precursors to carbamates and carbonates, which serve as effective protecting groups for amines, alcohols, and phenols. tcichemicals.com

Introduction and Cleavage Strategies of Carbonyl-Based Protecting Groups

The introduction of the 2-ethoxyphenoxycarbonyl group, derived from this compound, would typically proceed by reacting the substrate (an amine, alcohol, or phenol) with the chloroformate in the presence of a base to neutralize the HCl byproduct.

The stability and cleavage of the resulting carbamate (B1207046) or carbonate protecting group are critical considerations. The electronic properties of the 2-ethoxyphenyl group would influence the lability of the protecting group. Generally, carbamate and carbonate protecting groups can be cleaved under various conditions, including acidic or basic hydrolysis, or hydrogenolysis, depending on the specific nature of the group. wikipedia.orgmasterorganicchemistry.com For instance, the ethoxycarbonyl group has been utilized to protect phenolic hydroxyls and as an activating group in the synthesis of tetrahydroisoquinoline alkaloids, where it is cleaved under specific reaction conditions. nih.gov

Potential Cleavage Conditions for the 2-Ethoxyphenoxycarbonyl Group

| Functional Group Protected | Potential Cleavage Method |

| Amine (as carbamate) | Acidic or basic hydrolysis, Hydrogenolysis |

| Alcohol (as carbonate) | Basic hydrolysis |

| Phenol (B47542) (as carbonate) | Basic hydrolysis |

Selectivity Considerations in Multi-functional Molecule Protection

In molecules containing multiple reactive sites, the selective protection of one functional group over another is a significant challenge. The reactivity of this compound towards different functional groups would likely follow the general order of nucleophilicity: primary amines > secondary amines > phenols ≈ alcohols. This inherent difference in reactivity can be exploited to achieve selective protection under carefully controlled reaction conditions. Furthermore, the steric hindrance around the functional group can also play a crucial role in directing the selectivity of the protection reaction. The concept of orthogonal protection, where different protecting groups can be removed under distinct conditions, is a cornerstone of modern synthetic strategy. wikipedia.org The 2-ethoxyphenoxycarbonyl group could potentially be part of an orthogonal protection scheme in the synthesis of complex molecules.

Utilization in Complex Molecule Construction

The construction of complex molecules, such as natural products and pharmaceuticals, often requires a meticulous synthetic strategy involving the use of various reagents for functional group transformations and protection. nih.govnih.govnih.govfrontiersin.org While specific examples detailing the use of this compound in this context are not prominent in the literature, its role can be envisioned based on the known reactivity of chloroformates.

For example, in the synthesis of complex natural products, the introduction of a 2-ethoxyphenoxycarbonyl group could serve to modulate the reactivity of a key intermediate or to protect a sensitive functional group during a critical synthetic step. The ability to introduce and then cleanly remove this group under specific conditions would be a valuable asset in a multi-step synthesis. The ethoxycarbonyl group, for instance, has been demonstrated to serve a dual role as both an activating and a protective group in N-acyl-Pictet–Spengler reactions for the synthesis of 1-benzyltetrahydroisoquinoline alkaloids. nih.gov This highlights the potential for the 2-ethoxyphenoxycarbonyl group to play a similar multifaceted role in the construction of intricate molecular architectures.

Incorporation into Natural Product Synthesis

The synthesis of natural products often requires the strategic introduction of protecting groups or the activation of specific functional groups to facilitate complex bond formations. Chloroformates are frequently employed for the protection of alcohols and amines. While direct examples involving this compound are scarce, its role can be extrapolated. The ethoxy-substituted phenyl ring could modulate the reactivity and stability of the resulting carbonate or carbamate protecting groups compared to simpler aryl chloroformates.

For instance, in a hypothetical scenario, the 2-ethoxyphenyl carbonate group could be used to protect a sensitive alcohol moiety during a multi-step synthesis. The electronic properties of the substituted ring might influence the conditions required for its subsequent removal, potentially offering advantages in chemoselectivity.

Table 1: Potential Protecting Groups Derived from this compound

| Protected Functional Group | Resulting Protecting Group | Potential Cleavage Conditions |

| Alcohol (R-OH) | 2-Ethoxyphenyl carbonate (R-O-CO-O-Ar) | Hydrolysis (acidic or basic), Hydrogenolysis |

| Amine (R-NH2) | 2-Ethoxyphenyl carbamate (R-NH-CO-O-Ar) | Hydrolysis (acidic or basic), Hydrogenolysis |

| Phenol (Ar'-OH) | 2-Ethoxyphenyl carbonate (Ar'-O-CO-O-Ar) | Hydrolysis (acidic or basic) |

Note: Ar represents the 2-ethoxyphenyl group. Cleavage conditions are predicted based on general chloroformate chemistry and may require optimization.

Contribution to Synthetic Routes for Pharmaceutical and Agrochemical Intermediates

Chloroformates are valuable intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals, primarily in the formation of carbonates and carbamates which are common structural motifs in these molecules. Although specific blockbuster drugs or widely used agrochemicals have not been publicly linked to a synthetic route involving this compound, its potential contribution can be theorized.

The carbamate linkage, for example, is a key component of many insecticides and herbicides. The synthesis of such compounds often involves the reaction of a chloroformate with an appropriate amine. The 2-ethoxyphenyl moiety could be incorporated to fine-tune the biological activity or physical properties of the final product.

Table 2: Hypothetical Pharmaceutical and Agrochemical Scaffolds Incorporating a 2-Ethoxyphenyl Carbamate Moiety

| Scaffold Type | General Structure | Potential Application Area |

| N-Aryl Carbamate | R-NH-CO-O-(2-EtO-Ph) | Herbicides, Insecticides |

| O-Aryl Carbamate | R-O-CO-O-(2-EtO-Ph) | Fungicides |

| Carbamate-linked Prodrugs | Drug-NH-CO-O-(2-EtO-Ph) | Pharmaceuticals |

Note: R represents a variable organic substituent. The potential applications are based on established structure-activity relationships for carbamates.

Catalytic Applications in Chemical Transformations

The role of chloroformates is not limited to stoichiometric reactions. They can also be involved in catalytic cycles, particularly in the activation of other functional groups.

Activation of Alcohols and Related Substrates

Chloroformates, including phenyl chloroformate, have been investigated as safer alternatives to phosgene (B1210022) for the activation of alcohols. This activation typically proceeds through the formation of a carbonate intermediate, which is more susceptible to nucleophilic attack than the original alcohol. While specific studies on this compound in this context are not prominent, its reactivity is expected to be analogous.

The presence of the ortho-ethoxy group could influence the rate and selectivity of this activation process. For example, it might sterically hinder certain approaches of a nucleophile or electronically affect the stability of reaction intermediates.

Chemoselective Functional Group Transformations

The strategic use of activating agents is crucial for achieving chemoselectivity in molecules with multiple reactive sites. This compound could potentially be used to selectively activate one alcohol in the presence of another, or an alcohol in the presence of other nucleophilic groups, by carefully controlling reaction conditions. The specific steric and electronic properties conferred by the 2-ethoxyphenyl group would be key to achieving such selectivity.

Advanced Analytical Techniques for Characterization and Purity Assessment of 2 Ethoxyphenyl Chloroformate

Sophisticated Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the structural confirmation of 2-Ethoxyphenyl chloroformate. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a detailed fingerprint of its atomic and molecular structure.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound. It provides precise information about the chemical environment of each proton (¹H) and carbon (¹³C) atom within the molecule, confirming the connectivity and spatial arrangement of the atoms.

In ¹H NMR, the ethoxy group protons typically appear as a triplet (for the methyl group) and a quartet (for the methylene group) due to spin-spin coupling. The aromatic protons on the phenyl ring exhibit complex splitting patterns in the downfield region, characteristic of an ortho-substituted benzene ring. The chemical shifts are influenced by the electron-withdrawing nature of the chloroformate group and the electron-donating ethoxy group.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. The carbonyl carbon of the chloroformate group is particularly diagnostic, appearing at a significantly downfield chemical shift. The carbons of the ethoxy group and the aromatic ring can be assigned based on their chemical shifts and by using advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Table 1: Typical ¹H and ¹³C NMR Spectral Data for this compound Data is representative for the class of compounds in a standard solvent like CDCl₃.

| Nucleus | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| ¹H | -CH₃ (Ethoxy) | ~1.4 | Triplet | ~7.0 |

| ¹H | -CH₂- (Ethoxy) | ~4.1 | Quartet | ~7.0 |

| ¹H | Aromatic C-H | ~6.9 - 7.4 | Multiplet | - |

| ¹³C | -CH₃ (Ethoxy) | ~15 | - | - |

| ¹³C | -CH₂- (Ethoxy) | ~64 | - | - |

| ¹³C | Aromatic C-H | ~115 - 128 | - | - |

| ¹³C | Aromatic C-O | ~148 | - | - |

| ¹³C | Aromatic C-O(CO)Cl | ~150 | - | - |

| ¹³C | C=O (Chloroformate) | ~151 | - | - |

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound. researchgate.net IR spectroscopy measures the absorption of infrared radiation by the molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

The most prominent feature in the IR spectrum of this compound is the intense absorption band corresponding to the carbonyl (C=O) stretching vibration of the chloroformate group, typically observed in the region of 1775-1795 cm⁻¹. Other key vibrations include the C-O stretching of the ester and ether linkages, the C-Cl stretching, and various vibrations associated with the substituted aromatic ring, such as C-H stretching and C=C in-plane stretching.

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum. Together, these techniques provide a comprehensive vibrational profile of the molecule, confirming the presence of all key functional groups.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3100 | 3050 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 |

| C=O Stretch (Chloroformate) | 1775 - 1795 (Strong) | 1775 - 1795 (Weak) |

| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 (Strong) |

| C-O Stretch (Ester & Ether) | 1100 - 1300 | 1100 - 1300 |

| C-Cl Stretch | 650 - 800 | 650 - 800 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For this compound, the UV-Vis spectrum is dominated by absorptions arising from π → π* transitions within the substituted benzene ring. The position of the maximum absorbance (λmax) and the intensity of the absorption (molar absorptivity, ε) are characteristic of the chromophore. The presence of the ethoxy and chloroformate substituents on the phenyl ring influences the energy of these transitions, causing shifts in the λmax compared to unsubstituted benzene. This technique is particularly useful for quantitative analysis due to its sensitivity and adherence to the Beer-Lambert law at low concentrations.

Table 3: Expected UV-Vis Absorption Data for this compound Data is representative for aryl chloroformates in a non-polar solvent like hexane.

| Transition Type | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| π → π | ~270 - 280 | ~1,000 - 3,000 |

| π → π | ~220 - 230 | ~8,000 - 15,000 |

Chromatographic and Hyphenated Techniques for Separation and Identification

Chromatographic methods are essential for assessing the purity of this compound by separating it from starting materials, by-products, and degradation products. Hyphenation with mass spectrometry provides powerful tools for the identification and quantification of these impurities.

Both HPLC and UHPLC are powerful techniques for the purity assessment of this compound. chemcon.com These methods separate components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. Reversed-phase chromatography with a C18 stationary phase is commonly employed.

UHPLC, which utilizes columns with smaller particle sizes (<2 µm) and operates at higher pressures than conventional HPLC, offers significant advantages. nih.govresearchgate.net These include higher resolution, greater sensitivity, and much faster analysis times, making it ideal for high-throughput screening and detailed impurity profiling. nih.govresearchgate.net A typical method would involve a gradient elution using a mixture of acetonitrile and water as the mobile phase, with UV detection at one of the compound's absorption maxima.

Table 4: Illustrative HPLC/UHPLC Method Parameters

| Parameter | HPLC | UHPLC |

| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |

| Mobile Phase A | Water | Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 50% to 95% B over 15 min | 50% to 95% B over 3 min |

| Flow Rate | 1.0 mL/min | 0.5 mL/min |

| Detection | UV at ~275 nm | UV at ~275 nm |

| Retention Time | ~8-10 min | ~1.5-2.5 min |

Hyphenated mass spectrometry techniques, such as GC-MS and LC-MS, are indispensable for the definitive identification and quantification of trace-level impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds. organomation.com Given the nature of chloroformates, GC-MS can be used to identify volatile impurities such as residual solvents or starting materials. google.comresearchgate.net The sample is vaporized and separated on a capillary column, and the eluting components are then ionized, typically by electron impact (EI). The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for confident identification of impurities by comparison to spectral libraries. For some chloroformates, derivatization may be employed to enhance volatility and thermal stability. mdpi.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the high-resolution separation of HPLC or UHPLC with the sensitive and selective detection of mass spectrometry. organomation.com This technique is ideal for analyzing less volatile or thermally labile impurities that are not amenable to GC-MS. organomation.com After separation on the LC column, compounds are ionized using soft ionization techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). LC-MS can provide the molecular weight of impurities and, through tandem MS (MS/MS) experiments, can yield structural information for identification. nih.gov This makes it a powerful tool for profiling process-related impurities and degradation products in the final this compound product.

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction (XRD) is a powerful, non-destructive technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, which may exist as a solid under specific conditions, XRD can be instrumental in confirming its molecular structure, identifying crystalline phases, and assessing polymorphism.

Single-Crystal X-ray Diffraction

Should single crystals of this compound be obtainable, single-crystal X-ray diffraction would offer an unambiguous determination of its molecular structure. This technique involves irradiating a single crystal with an X-ray beam and analyzing the resulting diffraction pattern. The analysis of the diffraction data allows for the calculation of the electron density map of the crystal, from which the positions of individual atoms can be determined with high precision. The key structural parameters that can be elucidated include:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between chemical bonds, confirming the connectivity and geometry of the 2-ethoxyphenyl and chloroformate moieties.

Stereochemistry: Unambiguous assignment of the stereochemistry if chiral centers were present.

Intermolecular interactions: Identification of non-covalent interactions such as hydrogen bonds, van der Waals forces, and π-π stacking, which dictate the packing of molecules in the crystal lattice.

The crystallographic data obtained would be a definitive structural proof and a valuable reference for the compound's identity. While specific crystallographic data for this compound is not publicly available, the analysis of similar aromatic chloroformates reveals the utility of this technique in confirming planar and non-planar conformations dictated by substituents on the aromatic ring.

X-ray Powder Diffraction (XRPD)

X-ray Powder Diffraction (XRPD) is a versatile technique used for the analysis of polycrystalline materials. A sample of the bulk material is exposed to X-rays, and the diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. For this compound, XRPD is a crucial tool for:

Phase Identification: Comparing the XRPD pattern of a manufactured batch against a reference pattern of a known pure crystalline form to confirm its identity and phase purity.

Polymorph Screening: Identifying the existence of different crystalline forms (polymorphs), which can have distinct physical properties such as solubility, melting point, and stability.

Crystallinity Assessment: Distinguishing between crystalline and amorphous forms of the compound and quantifying the degree of crystallinity.

The data from XRPD is essential for ensuring batch-to-batch consistency in the solid-state properties of this compound, which can be critical for its handling, stability, and reactivity in downstream applications.

Development and Validation of Analytical Methods for Quality Control and Purity Standards

The development and validation of robust analytical methods are critical for the quality control of this compound, ensuring its purity and the absence of critical impurities. Given the reactive nature of chloroformates, specific challenges must be addressed during method development. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques for the analysis of such compounds.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the separation, identification, and quantification of compounds. However, the analysis of this compound by HPLC presents a challenge due to its potential lack of a strong chromophore for UV detection and its reactivity towards common reversed-phase solvents like water and methanol. A common strategy to overcome these issues is derivatization. wikipedia.org

A potential HPLC method could involve the pre-column derivatization of this compound with a nucleophilic reagent that contains a chromophore. For instance, reaction with an amine or a phenol (B47542) containing a nitro or other UV-active group would yield a stable, UV-absorbing derivative that can be readily analyzed by reversed-phase HPLC. americanpharmaceuticalreview.com

An exemplary HPLC method development and validation would include:

Column Selection: A C18 column is typically suitable for the separation of the derivatized analyte from impurities.

Mobile Phase Optimization: A gradient elution using a mixture of acetonitrile and water or methanol and water would likely be effective. asianjpr.com

Detector: A UV detector set at a wavelength corresponding to the maximum absorbance of the derivatized product.

Validation Parameters: The method would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). svrkgdc.ac.in

Illustrative HPLC Method Validation Data

The following table represents a hypothetical validation summary for a derivatization-based HPLC method for the purity assessment of this compound.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | No interference at the analyte's retention time | Complies |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | 80-120% of the nominal concentration | 50-150 µg/mL |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 1.0% | 0.6% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.05 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.15 µg/mL |

Gas Chromatography (GC) Method Development

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of this compound by GC is feasible, provided the compound is sufficiently volatile and does not decompose in the injector or on the column.

Key considerations for developing a GC method for this compound include:

Column Selection: A mid-polarity column, such as one with a phenyl-substituted stationary phase, would be a suitable starting point to achieve good separation from potential impurities like phenol, ethoxybenzene, and residual solvents.

Injector and Detector: A split/splitless injector would be appropriate. A Flame Ionization Detector (FID) would provide good sensitivity for the organic analyte. For higher specificity and sensitivity, a Mass Spectrometer (MS) detector could be used.

Temperature Program: A temperature gradient would be necessary to ensure the elution of the analyte and any less volatile impurities in a reasonable time with good peak shape.

Validation: Similar to the HPLC method, the GC method must be validated for its intended purpose, covering the same ICH-recommended parameters. researchgate.net

Illustrative GC Method Validation Data

The following table provides an example of validation results for a hypothetical GC-FID method for the purity determination of this compound.

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Specificity | Peak purity and resolution > 1.5 | Complies |

| Linearity (r²) | ≥ 0.999 | 0.9992 |

| Range | 70-130% of the nominal concentration | 0.1 - 10 mg/mL |

| Accuracy (% Recovery) | 97.0 - 103.0% | 98.8 - 101.5% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 1.5% | 0.8% |

| - Intermediate Precision | ≤ 2.5% | 1.5% |

| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.01 mg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.03 mg/mL |

Theoretical and Computational Studies of 2 Ethoxyphenyl Chloroformate

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods allow for the determination of the most stable three-dimensional arrangement of atoms (the molecular geometry) and the exploration of different spatial orientations (conformations).

Geometrical Optimization and Vibrational Analysis

Geometrical optimization is a computational process that seeks to find the arrangement of atoms corresponding to the lowest energy on the potential energy surface. This optimized structure represents the most stable form of the molecule in the gas phase. For the analogue, 3-trifluoromethylphenylchloroformate, the geometry was optimized using DFT calculations, revealing key structural parameters. scispace.com

The planarity of the phenyl ring is a significant feature. The bond angles at the ortho positions relative to the substituents are typically less than the ideal 120° for an sp²-hybridized carbon, while the angle at the point of substitution can be larger. The C=O bond distance in the chloroformate group is characteristic of a double bond. scispace.com

Table 1: Selected Optimized Geometrical Parameters for a Chloroformate Analogue (3-trifluoromethylphenylchloroformate)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.18 Å |

| Bond Length | (O=)C-O | 1.34 Å |

| Bond Length | Average Phenyl C-C | 1.39 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Angle | C1–C2–C3 | < 120° |

| Bond Angle | C2–C3–C4 | > 120° |

| Dihedral Angle | C2–C1–O7–C13 | 141.9° |

| Dihedral Angle | C6–C1–O7–C13 | 42.4° |

Data sourced from a computational study on 3-trifluoromethylphenylchloroformate. scispace.com

Vibrational analysis is typically performed after geometry optimization. This calculation determines the harmonic vibrational frequencies of the molecule. A key outcome is that all calculated frequencies for a stable, optimized geometry must be real (positive). The presence of imaginary frequencies indicates that the structure is not a true energy minimum but rather a transition state. These calculated frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model. asianpubs.orgmdpi.com

Conformational Landscapes and Energy Minima Identification

Conformational analysis involves studying the different spatial arrangements of a molecule that arise from rotation around single bonds. chemistrysteps.com For a molecule like 2-Ethoxyphenyl Chloroformate, key rotations would occur around the C(phenyl)-O bond and the O-C(ethyl) bonds. Each unique, stable conformation corresponds to a local minimum on the potential energy surface. lumenlearning.com

Computational methods can map this "conformational landscape" by systematically rotating specific bonds and calculating the energy of each resulting structure. This process identifies the most stable conformers (those with the lowest energy) and the energy barriers between them. For the related 3-trifluoromethylphenylchloroformate, the dihedral angles C2–C1–O7–C13 (141.9°) and C6–C1–O7–C13 (42.4°) define its most stable conformation, indicating a non-planar arrangement of the chloroformate group relative to the phenyl ring. scispace.com

Electronic Structure and Molecular Orbital Theory

HOMO-LUMO Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. escholarship.org A smaller gap suggests that the molecule is more polarizable and more reactive. researchgate.net

For 3-trifluoromethylphenylchloroformate, the HOMO-LUMO energy gap was calculated to be 6.2143 eV, which indicates a relatively high stability. asianpubs.orgscispace.com This information helps in predicting the most likely sites for nucleophilic and electrophilic attack.

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Chloroformate Analogue (3-trifluoromethylphenylchloroformate)

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -9.5631 |

| LUMO Energy | -3.3488 |

| HOMO-LUMO Energy Gap (ΔE) | 6.2143 |

Data sourced from a computational study on 3-trifluoromethylphenylchloroformate. asianpubs.orgscispace.com

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for understanding intermolecular interactions and predicting reactive sites. The map is color-coded to indicate different regions of potential: red typically signifies regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials. asianpubs.org

In the case of 3-trifluoromethylphenylchloroformate, the MEP analysis shows that the most negative potential is located around the carbonyl oxygen atom (O14), making it a prime site for electrophilic attack. The most positive regions are generally associated with the hydrogen atoms of the phenyl ring and the carbonyl carbon, suggesting these as sites for nucleophilic interaction. asianpubs.orgscispace.com The analysis identified the carbonyl carbon (C13) as a favorable site for electrophilic attack and atoms C2 and C8 as more favorable for nucleophilic attack. asianpubs.org

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions. By mapping the potential energy surface that connects reactants and products, chemists can identify transition states and intermediates, providing a deeper understanding of the reaction mechanism. libretexts.org

For chloroformate esters, a common reaction is solvolysis, where the solvent acts as the nucleophile. These reactions can proceed through different mechanisms, such as a bimolecular addition-elimination pathway or a unimolecular ionization pathway. cdnsciencepub.commdpi.com Computational studies can help distinguish between these possibilities by calculating the structures and energies of the transition states for each proposed path. ucsb.edu The transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. ucsb.edumit.edu

For instance, in an addition-elimination mechanism, the first step would involve the nucleophilic attack of a solvent molecule on the carbonyl carbon. A computational study could model this by calculating the energy profile as the nucleophile approaches the chloroformate. This would involve locating the transition state structure for the formation of a tetrahedral intermediate. Subsequent calculations could then model the departure of the chloride leaving group to form the final product. The calculated activation energies for these steps can be compared with experimental kinetic data to validate the proposed mechanism.

Density Functional Theory (DFT) Studies of Reaction Pathways

No specific DFT studies detailing the reaction pathways for this compound were found. Research on related aryl chloroformates often investigates mechanisms like addition-elimination versus ionization (SN1-like) pathways, but the specific transition states, intermediates, and energy profiles for the 2-ethoxy derivative have not been published.

Prediction of Activation Energies and Reaction Dynamics

Information regarding the computationally predicted activation energies for reactions involving this compound is unavailable. Such studies would typically provide quantitative data on the energy barriers for different mechanistic steps, which is crucial for understanding its reactivity, but this has not been documented for this specific compound.

Structure-Reactivity Relationship Predictions

Computational Assessment of Substituent Effects on Reactivity

While the ethoxy group at the ortho position is expected to influence the electronic and steric properties of the molecule, no computational studies that systematically assess these substituent effects on the reactivity of the chloroformate group in this compound could be located.

Solvent Effects on Reaction Energetics and Mechanisms

There is no available research that computationally models the effect of different solvents on the reaction energetics and mechanisms of this compound. Such studies would involve calculations using implicit or explicit solvent models to understand how the polarity and nucleophilicity of the medium affect the stability of transition states and intermediates, but this information is not present in the current scientific literature.

Future Directions and Emerging Research Avenues for 2 Ethoxyphenyl Chloroformate

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of chloroformates relies heavily on the use of phosgene (B1210022) or its derivatives like triphosgene (B27547). kobe-u.ac.jp Phosgene is a highly toxic and hazardous chemical, making its use a significant safety and environmental concern. kobe-u.ac.jp Consequently, a primary focus of future research is the development of safer and more sustainable synthetic routes that avoid phosgene entirely.

A significant breakthrough in this area is the "photo-on-demand" synthesis of chloroformates. researchgate.netacs.orgnih.gov This method involves the photoirradiation of a chloroform (B151607) (CHCl₃) solution containing an alcohol, such as 2-ethoxyphenol (B1204887), while bubbling oxygen through the mixture. researchgate.net Chloroform, a less hazardous and more manageable substance than phosgene, serves as both the solvent and the C1 building block. kobe-u.ac.jporganic-chemistry.org The reaction is typically carried out using a low-pressure mercury lamp and has been shown to produce chloroformates in high yields. organic-chemistry.org This process allows for the in situ generation and immediate consumption of the reactive species, drastically reducing the risks associated with transport and storage of toxic reagents. kobe-u.ac.jp

Table 1: Comparison of Synthetic Methodologies for Chloroformates

| Feature | Traditional Phosgenation | Photo-on-Demand Synthesis |

|---|---|---|

| Carbonyl Source | Phosgene (COCl₂) or Triphosgene | Chloroform (CHCl₃) and Oxygen (O₂) |

| Safety Profile | Highly toxic, hazardous reagent | Lower toxicity, safer handling |

| Process | Requires handling and storage of phosgene | In situ generation and consumption |

| Sustainability | High environmental and safety concerns | Greener, phosgene-free alternative |

| Versatility | Well-established for various alcohols | Demonstrated for one-pot conversions |

Exploration of Expanded Catalytic Applications in Stereoselective Synthesis

Currently, chloroformates like 2-ethoxyphenyl chloroformate are primarily utilized as reagents rather than catalysts. wikipedia.org They serve as crucial intermediates for creating carbamates, carbonates, and mixed anhydrides, and are widely used for introducing protecting groups in organic synthesis. wikipedia.org However, the future may see the development of novel catalytic systems where the unique electronic and steric properties of the this compound moiety are harnessed for asymmetric catalysis.

Future research could explore the design of chiral catalysts derived from or incorporating the this compound structure. Such catalysts could potentially be employed in stereoselective reactions, where the creation of a specific enantiomer of a chiral molecule is desired. While direct catalytic activity of the chloroformate itself is not established, it could serve as a precursor to more complex catalytic structures. For instance, it could be used to modify existing chiral ligands or scaffolds, tuning their steric and electronic properties to enhance enantioselectivity in metal-catalyzed or organocatalytic reactions. The development of such applications would represent a significant expansion of the functional role of this class of compounds, moving them from stoichiometric reagents to valuable catalytic tools.

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of chloroformates, particularly when using hazardous reagents, is an ideal candidate for integration into continuous flow chemistry platforms. seqens.com Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety by minimizing the volume of hazardous materials present at any given moment. seqens.comnih.gov

Patents have already described methods for the continuous flow synthesis of aliphatic chloroformates using microchannel reactors, which can significantly shorten reaction times and improve process safety and efficiency. google.comgoogle.com Applying these principles to the synthesis of this compound, especially when combined with safer methodologies like the photo-on-demand approach, could lead to highly efficient, safe, and scalable manufacturing processes. kobe-u.ac.jp

Furthermore, integrating these flow reactors with automated synthesis platforms offers the potential for rapid reaction optimization and library synthesis. merckmillipore.comnih.gov Automated systems can systematically vary reaction conditions and reagents, analyze the output in real-time using Process Analytical Technology (PAT), and use this data to inform subsequent experiments. seqens.com This high-throughput approach could accelerate the discovery of optimal conditions for synthesizing this compound and its derivatives, and facilitate the exploration of its use in creating diverse chemical libraries for drug discovery or materials science research.

Table 2: Advantages of Flow Chemistry for this compound Synthesis

| Advantage | Description |

|---|---|

| Enhanced Safety | Small reaction volumes minimize the risk associated with hazardous intermediates or exothermic reactions. |

| Precise Control | Superior control over temperature, pressure, and residence time leads to higher selectivity and yield. |

| Scalability | Production can be scaled up by running the system for longer periods or by "numbering-up" reactors, avoiding redevelopment. |

| Efficiency | Reduced reaction times (minutes vs. hours) and potential for integration of synthesis and purification steps. |

| Automation | Amenable to full automation for high-throughput screening and process optimization. |

Advanced Material Science Applications and Polymer Chemistry

Chloroformates are fundamental building blocks for polycarbonates, a class of thermoplastics known for their durability and optical clarity. kobe-u.ac.jp The synthesis of specialty polymers using this compound as a monomer or co-monomer is a promising area for future research. The presence of the 2-ethoxyphenyl group could impart unique properties to the resulting polymers, such as altered refractive index, enhanced thermal stability, or specific solubility characteristics. These tailored polymers could find applications in advanced optics, specialty coatings, or as high-performance engineering plastics.

Beyond polymerization, there is potential for using this compound in the functionalization of nanomaterials. For example, research has shown that chloroformate-derived (R-)oxycarbonyl nitrenes can be used to functionalize single-walled carbon nanotubes. acs.org Applying this chemistry with this compound could be a route to modify the surface properties of carbon nanotubes, graphene, or other nanomaterials, tailoring them for specific applications in electronics, composites, or biomedical devices.

Investigation of Biocatalytic Transformations Involving Chloroformate Derivatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful tool for green and highly selective synthesis. nih.govcnr.it While direct enzymatic reactions on the highly reactive chloroformate group are challenging, future research could focus on biocatalytic transformations of its more stable derivatives, such as carbamates and carbonates.

Lipases, for instance, are highly versatile enzymes known for their ability to perform chemo-, regio-, and enantioselective transformations in both aqueous and organic media. nih.govgla.ac.uk Research could explore the use of lipases for the kinetic resolution of racemic alcohols or amines via transesterification or aminolysis reactions with derivatives of this compound. This could provide an efficient, environmentally benign route to valuable chiral building blocks for the pharmaceutical and fine chemical industries. researchgate.netnih.gov

Another emerging avenue is the design of novel biocatalytic cascades. nih.govnih.gov This could involve a chemo-enzymatic sequence where this compound is first reacted chemically to form an intermediate, which is then selectively transformed by one or more enzymes. The integration of biocatalysis and chemocatalysis combines the robust reactivity of traditional chemistry with the unparalleled selectivity of enzymes, opening up new pathways for complex molecule synthesis. nih.gov

Q & A

Q. What are the recommended safety protocols for handling 2-Ethoxyphenyl chloroformate in laboratory settings?

this compound is a lachrymator and highly reactive. Key safety measures include:

- Personal Protective Equipment (PPE): Indirect-vent goggles, nitrile gloves, and flame-resistant lab coats. Avoid contact with skin/eyes .

- Engineering Controls: Use fume hoods to prevent inhalation exposure. Store under inert gas (e.g., nitrogen) in a cool, dry, well-ventilated area .

- Emergency Response: In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention. For inhalation, move to fresh air and administer oxygen if necessary .

Q. How is this compound synthesized, and what are the critical parameters influencing yield?

While direct synthesis protocols for this compound are not explicitly detailed, analogous chloroformates (e.g., benzyl or ethyl derivatives) are typically synthesized via phosgenation of the corresponding alcohol. Critical parameters include:

Q. What are the compatibility and stability considerations when storing this compound?

- Incompatible Materials: Avoid contact with water, strong acids, amines, and oxidizing agents, which can trigger violent decomposition or HCl release .

- Stability: Degradation occurs under moisture or heat; store at 2–8°C in amber glass containers with desiccants .

Advanced Research Questions

Q. How does the solvolysis mechanism of this compound compare to other aryl chloroformates under varying solvent conditions?

Solvolysis of aryl chloroformates follows a dual nucleophilic-electrophilic pathway. Studies on p-methoxyphenyl chloroformate show sensitivity to solvent polarity and hydrogen-bond donor ability, modeled using the Grunwald-Winstein equation (terms mY and hI). For 2-Ethoxyphenyl derivatives:

Q. What methodological approaches optimize derivatization reactions using this compound in analytical chemistry?

Chloroformates are widely used to derivatize amines, amino acids, and hydroxy compounds for GC/MS or LC/MS analysis. Key strategies include:

- Experimental Design (DoE): Optimize pH, reagent excess, and reaction time using factorial designs to maximize derivatization efficiency .

- Quenching Protocols: Add excess methanol post-reaction to neutralize unreacted chloroformate and prevent column degradation .

- Validation: Use isotopically labeled internal standards (e.g., d₃-ethyl chloroformate) to correct for matrix effects .

Q. How can researchers resolve contradictions in toxicity data (e.g., LC₅₀ values) for chloroformate compounds during risk assessment?

Discrepancies in toxicity data (e.g., LC₅₀ variations in rodent studies) arise from differences in exposure duration, solvent carriers, or analytical methods. Mitigation strategies include:

Q. What strategies assess the genotoxic potential of this compound when compound-specific data are limited?

In absence of direct data, leverage toxicological profiles of analogous compounds:

- Ames Test: Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 with/without metabolic activation .

- Chromosomal Aberration Assay: Evaluate clastogenicity in mammalian cell lines (e.g., Chinese hamster V79 cells) .

- Read-Across Analysis: Compare to ethyl chloroformate, which showed no genotoxicity in bacterial and mammalian systems .

Data Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.